5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20-11-16(14-24(20)18-9-5-2-6-10-18)21(26)22-13-17-12-19(27-23-17)15-7-3-1-4-8-15/h1-10,12,16H,11,13-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWCSZRPMYNWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes in the presence of catalysts.
Coupling Reactions: The phenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated heterocycles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
- Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds containing β-amino acid moieties have shown effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The mechanism of action often involves inhibition of viral replication.
- Antioxidant Properties
-
Modulation of Protein Interactions
- Recent research highlights the role of oxazole-based ligands in modulating protein-protein interactions (PPIs), particularly in neurodegenerative diseases. These compounds can enhance the activity of protein phosphatase 2A and reduce α-synuclein dimerization, which is implicated in Parkinson's disease .
Synthetic Approaches
The synthesis of 5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions, including:
- Formation of Pyrrolidine Ring: Utilizing cyclization reactions to construct the pyrrolidine framework.
- Oxazole Synthesis: Employing condensation reactions to introduce the oxazole moiety.
- Final Coupling: Linking the phenyl and oxazole components through amide bond formation.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Bernardino et al. (2021) | Antiviral | Identified several derivatives with high activity against HSV-1 and tobacco mosaic virus. |
| Tumosienė et al. (2019) | Antioxidant | Found that certain pyrrolidine derivatives exhibited significant reducing power in oxidative stress assays. |
| Recent Neuropharmacology Study | PPI Modulation | Demonstrated that oxazole derivatives could enhance neuroprotective pathways by modulating PPIs relevant to neurodegeneration. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl groups can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound 5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (CAS: 1396766-75-8, ) serves as a relevant analog for comparison. Below is a detailed analysis:
Table 1: Comparative Analysis of Target Compound and Analog
Structural Implications
Heterocyclic Ring Systems: The target compound’s 1,2-oxazole ring provides a rigid, planar structure with one nitrogen and one oxygen atom, favoring π-π stacking interactions. The substitution of thiophene (analog) vs. phenyl (target) alters electronic properties: thiophene’s sulfur atom increases lipophilicity and may influence bioavailability .
Linker Groups: The target compound’s methyl linker between the carboxamide and oxazole allows for conformational flexibility.
Molecular Weight and Drug-Likeness :
Analytical Methods for Structural Comparison
Crystallographic software such as SHELX (for refinement) and ORTEP-3/WinGX (for graphical representation) are critical tools for resolving and comparing the 3D structures of such compounds (–3). These programs enable precise analysis of bond lengths, angles, and packing arrangements, which are essential for understanding structure-activity relationships. For instance:
- SHELXL refinement could highlight differences in torsional angles between the methyl-linked oxazole (target) and cyclohexyl-linked oxadiazole (analog) .
Biological Activity
5-oxo-1-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, an oxazole moiety, and phenyl groups. Its synthesis typically involves multi-step reactions:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Oxazole Ring : Synthesized via cyclization reactions involving nitriles and aldehydes in the presence of catalysts.
- Coupling Reactions : Phenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling using palladium catalysts .
Antimicrobial Activity
Recent studies have indicated that compounds related to pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, various pyrrolidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.010 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent is under investigation, particularly its ability to modulate protein interactions relevant to cancer progression. Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth .
Case Study: Inhibition of Tumor Growth
A study on similar compounds demonstrated that they could inhibit the proliferation of cancer cells in vitro by inducing apoptosis and reducing inflammatory markers . The findings suggest that these compounds may serve as leads for developing new anticancer therapies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Protein Interactions : It may alter protein-protein interactions critical for cellular signaling pathways associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
